MUC1, mucin core

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mucin 1 (MUC1) is a high molecular weight glycoprotein that belongs to the mucin family. It is a transmembrane protein that is highly glycosylated and is found on the surface of epithelial cells. MUC1 plays a crucial role in protecting and lubricating the epithelial surfaces of various organs, including the respiratory, digestive, and reproductive systems. It is also involved in cell signaling and has been implicated in various diseases, including cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of MUC1 involves complex biochemical processes. One common method is the extraction and purification of MUC1 from biological samples such as human tissues or cell lines. This process typically involves the use of detergents to solubilize the membrane-bound protein, followed by affinity chromatography to isolate the glycoprotein .

Industrial Production Methods: Industrial production of MUC1 is less common due to the complexity of its structure and the challenges associated with its extraction and purification. advances in recombinant DNA technology have enabled the production of MUC1 in various expression systems, including mammalian cell lines and yeast .

Analyse Des Réactions Chimiques

Types of Reactions: MUC1 undergoes various chemical reactions, including glycosylation, phosphorylation, and proteolytic cleavage. Glycosylation is the most significant modification, involving the addition of carbohydrate moieties to the protein backbone. This process is crucial for the protein’s function and stability .

Common Reagents and Conditions: The glycosylation of MUC1 typically involves the use of glycosyltransferases and nucleotide sugars as donors. Phosphorylation reactions require kinases and ATP, while proteolytic cleavage involves specific proteases .

Major Products Formed: The major products formed from these reactions include glycosylated MUC1, phosphorylated MUC1, and cleaved fragments of MUC1. These modifications can significantly alter the protein’s function and its interactions with other molecules .

Applications De Recherche Scientifique

MUC1 has numerous scientific research applications, particularly in the fields of cancer biology and immunotherapy. It is commonly used as a biomarker for various cancers, including breast, ovarian, and pancreatic cancers . MUC1 is also a target for cancer immunotherapy, with several therapeutic strategies being developed to target MUC1-expressing cancer cells . Additionally, MUC1 is used in studies of epithelial cell biology and mucosal immunology .

Mécanisme D'action

MUC1 exerts its effects through several mechanisms. It acts as a physical barrier, protecting epithelial cells from pathogens and mechanical damage. MUC1 also participates in cell signaling by interacting with various receptors and signaling molecules. The cytoplasmic tail of MUC1 can be phosphorylated, leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration .

Comparaison Avec Des Composés Similaires

MUC1 is part of a larger family of mucins, which includes other transmembrane mucins such as MUC4, MUC16, and MUC17. While these mucins share structural similarities, MUC1 is unique in its extensive glycosylation and its role in cancer biology . MUC4, for example, is also involved in cancer but has different glycosylation patterns and interacts with different signaling molecules .

Conclusion

MUC1 is a complex and multifunctional glycoprotein with significant roles in protecting epithelial surfaces and participating in cell signaling. Its unique properties and involvement in various diseases, particularly cancer, make it a valuable target for scientific research and therapeutic development.

Propriétés

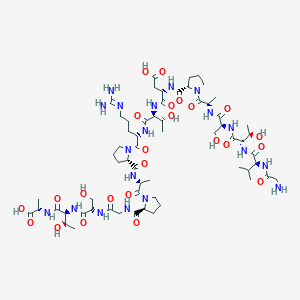

Formule moléculaire |

C61H101N19O24 |

|---|---|

Poids moléculaire |

1484.6 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C61H101N19O24/c1-26(2)43(74-40(86)22-62)53(96)77-46(32(8)85)56(99)73-36(25-82)48(91)67-27(3)57(100)79-19-11-16-39(79)52(95)72-34(21-42(88)89)47(90)75-45(31(7)84)55(98)71-33(13-9-17-65-61(63)64)59(102)80-20-12-15-38(80)51(94)68-28(4)58(101)78-18-10-14-37(78)50(93)66-23-41(87)70-35(24-81)49(92)76-44(30(6)83)54(97)69-29(5)60(103)104/h26-39,43-46,81-85H,9-25,62H2,1-8H3,(H,66,93)(H,67,91)(H,68,94)(H,69,97)(H,70,87)(H,71,98)(H,72,95)(H,73,99)(H,74,86)(H,75,90)(H,76,92)(H,77,96)(H,88,89)(H,103,104)(H4,63,64,65)/t27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-,46-/m0/s1 |

Clé InChI |

WDLOVECVQSOHLL-UIXJRKFUSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

SMILES canonique |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)

![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)

![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)